Eupalinolide B

Metabolic detoxification Hepatotoxicity Sesquiterpene lactone metabolism

Eupalinolide A (EA, CAS 877822-40-7) is a germacrane-type sesquiterpene lactone isolated from *Eupatorium lindleyanum*. It exists as the Z‑isomer of a cis‑trans pair with Eupalinolide B (EB), and functions as both a heat shock factor 1 (HSF1) activator that induces HSP70 expression , and a Yes-associated protein (YAP) degrader.

Molecular Formula C₂₄H₃₀O₉
Molecular Weight 462.49
CAS No. 877822-40-7
Cat. No. B1142207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupalinolide B
CAS877822-40-7
Synonyms(2E)-4-Hydroxy-2-methyl-2-butenoic Acid (3aR,4R,6Z,9S,10Z,11aR)-9-(acetyloxy)-6-[(acetyloxy)methyl]-2,3,3a,4,5,8,9,11a-octahydro-10-methyl-3-methylene-2-oxocyclodeca[b]furan-4-yl Ester
Molecular FormulaC₂₄H₃₀O₉
Molecular Weight462.49
Structural Identifiers
SMILESCC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2
InChIInChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eupalinolide A (CAS 877822-40-7): Procurement and Scientific Selection Guide for a Bioactive Sesquiterpene Lactone with Unique Metabolic Detoxification Properties


Eupalinolide A (EA, CAS 877822-40-7) is a germacrane-type sesquiterpene lactone isolated from *Eupatorium lindleyanum* [1]. It exists as the Z‑isomer of a cis‑trans pair with Eupalinolide B (EB), and functions as both a heat shock factor 1 (HSF1) activator that induces HSP70 expression [2], and a Yes-associated protein (YAP) degrader . Unlike many sesquiterpene lactones, EA demonstrates a detoxification-driven metabolic profile in human liver microsomes, where its hydrolysis metabolites exhibit substantially reduced cytotoxicity relative to the parent compound [3].

Eupalinolide A (CAS 877822-40-7) vs. In-Class Analogs: Why Structural and Metabolic Differentiation Precludes Simple Interchangeability in Procurement


Generic substitution of Eupalinolide A (EA) with its E‑isomer Eupalinolide B (EB) or other *Eupatorium*‑derived sesquiterpene lactones (e.g., eupalinilide B, eupalinilide C, eupalinolide F) is scientifically unjustified. EA and EB exhibit distinct metabolic detoxification pathways: EA hydrolysis metabolites show no detectable cytotoxicity (IC50 > 100 μM), while EB hydrolysis metabolites retain measurable cytotoxicity (IC50 order: EB < EB oxidation < EB hydrolysis < EB hydrolysis‑oxidation) [1]. Furthermore, the three‑ester‑bond architecture of EA and EB confers significantly greater metabolic instability compared to eupalinilide B, eupalinilide C, and eupalinolide F [2], directly impacting in vivo clearance and exposure profiles. These quantitative differences mandate compound‑specific procurement for studies requiring predictable metabolic behavior or low‑hepatotoxicity profiles.

Eupalinolide A (CAS 877822-40-7) Quantitative Differentiation Guide: Head‑to‑Head Metabolic, Cytotoxicity, and Stability Data for Procurement Decisions


Eupalinolide A (EA) vs. Eupalinolide B (EB): Hydrolysis Metabolites Exhibit Complete Loss of Cytotoxicity vs. Retained Cytotoxicity

Eupalinolide A (EA) and Eupalinolide B (EB) undergo distinct metabolic detoxification in human liver microsome‑HepG2 co‑culture systems. EA hydrolysis metabolites display no 50% cellular growth inhibition within the tested 0–100 μM concentration range (IC50 > 100 μM), indicating complete detoxification via hydrolysis. In contrast, EB hydrolysis metabolites retain measurable cytotoxicity, with IC50 order: IC50(EB) < IC50(EB oxidation metabolites) < IC50(EB hydrolysis metabolites) < IC50(EB hydrolysis‑oxidation metabolites) [1].

Metabolic detoxification Hepatotoxicity Sesquiterpene lactone metabolism HepG2 cytotoxicity

Eupalinolide A (EA) and Eupalinolide B (EB) Demonstrate Rapid Carboxylesterase‑Mediated Hydrolysis, Yet EA Oxidation Metabolites Show Lower Cytotoxicity

Both EA and EB are rapidly eliminated via carboxylesterase‑mediated hydrolysis, but their oxidation metabolites exhibit differential cytotoxicity. For EA, the IC50 order is IC50(EA) < IC50(EA oxidation metabolites); hydrolysis and hydrolysis‑oxidation metabolites are non‑cytotoxic (IC50 > 100 μM). For EB, the IC50 order is IC50(EB) < IC50(EB oxidation metabolites) < IC50(EB hydrolysis metabolites) < IC50(EB hydrolysis‑oxidation metabolites) [1]. This indicates that EA oxidation metabolites are less cytotoxic than their EB counterparts.

Drug metabolism Carboxylesterase Cytochrome P450 Pharmacokinetics

Eupalinolide A (EA) Exhibits Significantly Greater Metabolic Instability than Eupalinilide B, Eupalinilide C, and Eupalinolide F Due to Its Three‑Ester‑Bond Architecture

The molecular structures of EA and EB contain three ester bonds and one lactone moiety, conferring significantly greater metabolic instability compared to eupalinilide B, eupalinilide C, and eupalinolide F [1]. This structural feature underpins the rapid carboxylesterase‑mediated hydrolysis observed for EA and EB, a property not shared by the other three sesquiterpene lactones, which generate 26–55 metabolites in vivo [1].

Metabolic stability Sesquiterpene lactone Structural instability Eupatorium lindleyanum

Eupalinolide A (EA) Functions as a Dual HSF1 Activator and YAP Degrader, a Unique Polypharmacology Profile Not Shared by Structurally Related Sesquiterpene Lactones

Eupalinolide A (EA) activates heat shock factor 1 (HSF1) by inhibiting the HSF1‑HSP90 interaction, thereby inducing HSP70 expression [1]. Concurrently, EA acts as a Yes‑associated protein (YAP) degrader . This dual mechanism—HSF1 activation plus YAP degradation—is not reported for eupalinilide B, eupalinilide C, or eupalinolide F, which are primarily characterized as HSP‑inducers or anti‑inflammatory agents [2].

HSF1 HSP70 YAP degradation Polypharmacology Sesquiterpene lactone

Eupalinolide A (EA) Demonstrates Potent Cytotoxicity Against Multiple Cancer Cell Lines with Reported IC50 Values

Eupalinolide A (EA) exhibits potent cytotoxicity against A‑549 (lung), BGC‑823 (gastric), SMMC‑7721 (hepatocellular), and HL‑60 (leukemia) tumor cell lines [1]. One source reports an IC50 of 3.2 μM against a cancer cell line (lineage unspecified) . While these data are not directly compared to a specific analog within the same study, they establish a quantitative cytotoxicity benchmark that can be cross‑referenced against literature values for related sesquiterpene lactones.

Cytotoxicity Anticancer Sesquiterpene lactone A-549 BGC-823 SMMC-7721 HL-60

Eupalinolide A (CAS 877822-40-7) Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Metabolic Detoxification and Hepatotoxicity Screening Studies

Eupalinolide A is the preferred sesquiterpene lactone for investigating metabolic detoxification pathways due to its complete loss of cytotoxicity upon hydrolysis (IC50 > 100 μM for hydrolysis metabolites). This contrasts with EB, whose hydrolysis metabolites retain measurable cytotoxicity, making EA a cleaner model compound for studying carboxylesterase‑mediated detoxification and for screening hepatoprotective agents [1].

HSF1/HSP70 Activation with Concurrent YAP Degradation

EA is uniquely suited for studies requiring simultaneous activation of the heat shock response (via HSF1‑HSP70 induction) and degradation of YAP. This dual polypharmacology is critical for research on tendon heterotopic ossification [2] and hepatocellular carcinoma [3], where both pathways are implicated. Related sesquiterpene lactones lack the YAP degrader activity, making EA the only compound capable of targeting both axes.

Cytotoxicity Profiling Against A‑549, BGC‑823, SMMC‑7721, and HL‑60 Cell Lines

For investigators screening natural products against lung, gastric, liver, or leukemia cancer models, EA provides a well‑characterized cytotoxic profile with reported IC50 values (3.2 μM) . Its activity across multiple lineages supports its use as a positive control or lead compound in anticancer discovery programs, particularly those focused on ROS/ERK‑mediated autophagy [4].

Esterase‑Mediated Clearance and Prodrug Design Studies

EA's three‑ester‑bond architecture confers rapid carboxylesterase‑mediated hydrolysis, making it an ideal probe for studying esterase‑dependent clearance mechanisms and for designing ester‑based prodrugs. Unlike eupalinilide B, eupalinilide C, or eupalinolide F, EA's metabolic instability is predictable and detoxifying [1], enabling its use in pharmacokinetic modeling of ester‑containing therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eupalinolide B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.